Oxane-2,4-dione
Overview
Description
Oxane-2,4-dione, also referred to in various forms such as 1,3-oxazine-2,4-diones, oxazolidine-2,4-diones, and other related structures, is a motif that appears in a range of chemical compounds with potential biological importance. These compounds are characterized by a heterocyclic structure containing oxygen and other elements like nitrogen or sulfur, which can be manipulated to create diverse chemical entities with varying properties and reactivities .
Synthesis Analysis
The synthesis of oxane-2,4-dione derivatives has been explored through several innovative methods. One approach involves the reaction of CO2 with 2,3-allenamides under mild conditions, which leads to the formation of 1,3-oxazine-2,4-diones. This method is notable for its simplicity and efficiency, as it does not require metal catalysts and utilizes atmospheric CO2 . Another synthesis route employs a tandem phosphorus-mediated carboxylative condensation-cyclization reaction, which also uses atmospheric carbon dioxide to access various oxazolidine-2,4-diones . Additionally, Mn(III)-based oxidation has been used to synthesize 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, demonstrating the versatility of oxane-2,4-dione synthesis .
Molecular Structure Analysis
The molecular structures of oxane-2,4-dione derivatives are diverse, with the core heterocyclic ring system being modified to include additional rings or functional groups. For instance, the 2-oxa-7-azaspiro[4.4]nonane-8,9-diones feature a spirocyclic structure where the pyrrolidinedione ring is preserved and becomes part of a larger scaffold . Similarly, the enhanced reactivity of cyclic anhydrides like 8-oxa-1,4-dithiaspiro[4.5]decane-7,9-dione in the Castagnoli-Cushman reaction with imines indicates the influence of peripheral substituents on the core structure .
Chemical Reactions Analysis
Oxane-2,4-dione derivatives participate in a variety of chemical reactions. The photoinduced direct oxidative annulation of butane-1,3-diones and ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates, for example, leads to the formation of highly functionalized polyheterocyclic compounds without the need for transition metals or oxidants . The Castagnoli-Cushman reaction showcases the reactivity of certain oxane-2,4-dione derivatives with imines, resulting in a broad substrate scope .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxane-2,4-dione derivatives are influenced by their molecular structure. For instance, the synthesis and characterization of random copolyesters of ε-caprolactone and 2-oxepane-1,5-dione reveal that these semicrystalline copolymers exhibit a single melting temperature and glass transition temperature, which are dependent on the content of the oxane-2,4-dione derivative . In the context of flavor chemistry, 3-methylnonane-2,4-dione has been identified as an intense odor compound with a very low odor threshold, contributing significantly to the reversion odor of soya-bean oil . This highlights the potential sensory impact of oxane-2,4-dione derivatives.
Scientific Research Applications
Copolymer Synthesis
Oxane-2,4-dione, also referred to as 2-Oxepane-1,5-dione (OPD), has been utilized in the synthesis of random copolyesters. When copolymerized with ε-caprolactone, initiated by metal derivatives like tin octanoate, dibutyltin dimethoxide, and aluminum isopropoxide, it forms semicrystalline copolymers. These copolymers exhibit a single melting temperature and a glass transition temperature, confirming their randomness. This is particularly noted in the study by Dwan'isa et al. (2003) in "Macromolecules" (Dwan'isa et al., 2003).
Polymerization in Melt
Albertsson and Lundmark (1990) explored the ring-opening polymerization of Oxepane-2,7-dione in the melt. Their study, published in the "Journal of Macromolecular Science, Part A," revealed insights into the polymerization process and its dependence on various factors like temperature, time, and the concentration of catalysts like stannous 2-ethylhexanoate (Albertsson & Lundmark, 1990).
Odour Compound in Soya-Bean Oil
In a study conducted by Guth and Grosch (1989), published in "Fett-lipid," 3-Methylnonane-2,4-dione, a compound related to Oxane-2,4-dione, was identified in reverted soya-bean oil. This compound contributed significantly to the reversion odour of the oil, demonstrating the relevance of such compounds in food chemistry (Guth & Grosch, 1989).
Synthesis of Oxazolidine-2,4-diones
The synthesis of oxazolidine-2,4-diones, often found in biologically significant compounds, was explored using a tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters. This study by Zhang et al. (2015) in "Chemical communications" highlights a novel method for accessing various oxazolidine-2,4-diones using atmospheric carbon dioxide (Zhang et al., 2015).
Modified Poly (epsilon-caprolactone)
Tian et al. (1998), in their research published in "Macromolecules," have synthesized Poly(2-oxepane-1,5-dione), a highly crystalline polymer with a high melting temperature. This polymer, obtained by ring opening polymerization of 1,4,8-trioxaspiro[4.6]-9-undecanone, presents potential for photodegradable applications (Tian et al., 1998).
Safety And Hazards
properties
IUPAC Name |
oxane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-4-1-2-8-5(7)3-4/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRPRLWCUGZYJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydro-2H-pyran-2,4(3H)-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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